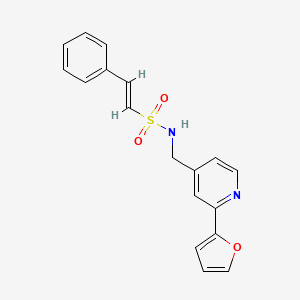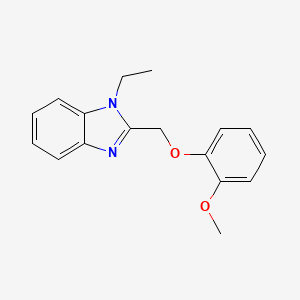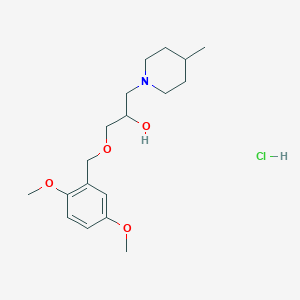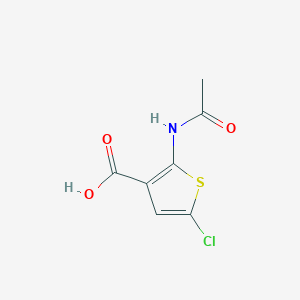![molecular formula C20H18N2O6 B2696603 Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate CAS No. 888469-33-8](/img/structure/B2696603.png)
Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a related compound . It’s a solid substance with the empirical formula C11H12O4 .
Synthesis Analysis
While the specific synthesis process for your compound is not available, a related compound, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride, was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .
Molecular Structure Analysis
The crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide), has been studied . It forms two intermolecular N–H—S hydrogen bonds and an intramolecular N–H—N hydrogen bond .
Physical And Chemical Properties Analysis
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a solid substance . More specific physical and chemical properties are not available in the literature I found.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Screening
- Synthesis and Antimicrobial Screening : Benzofuran aryl ureas and carbamates, related to the compound , have been synthesized and screened for antimicrobial activities. This research indicates potential applications in developing new antimicrobial agents (Kumari et al., 2019).
Antifungal Effects
- Antifungal Properties of Carbamates : Studies have shown that certain carbamate compounds exhibit strong antifungal activities, suggesting their use in fungicide development and other related applications (Park et al., 2001).
Photodegradation Studies
- Photodegradation of Urethane Model Systems : Research on the photodegradation of ethyl N-phenyl-carbamate, a compound structurally related to the query, provides insights into its stability and degradation under light exposure, which is crucial for material science and environmental studies (Beachell & Chang, 1972).
Catalytic Applications
- Hydrodeoxygenation Catalysts : The transformation of benzofuran derivatives over catalysts like NiMoP/Al2O3 has been studied, suggesting the potential of these compounds in catalytic applications, particularly in hydrodeoxygenation processes (Romero et al., 2009).
Antimicrobial and Anticancer Activity
Synthesis and Biological Activity : Another study involved the synthesis of pyrazole derivatives containing benzofuran and their subsequent testing for antimicrobial and anticancer activities. This indicates the potential of these compounds in pharmaceutical research (Abdel-Wahab et al., 2008).
Antineoplastic and Antifilarial Agents : Ethylated carbamates have been investigated for their potential as antineoplastic and antifilarial agents, showcasing another significant application in medical research (Ram et al., 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1-benzofuran-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-2-25-20(24)22-17-13-5-3-4-6-14(13)28-18(17)19(23)21-12-7-8-15-16(11-12)27-10-9-26-15/h3-8,11H,2,9-10H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXMBNRLFOTKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2696525.png)
![2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B2696526.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2696530.png)
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2696531.png)


![N-(2-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696535.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate](/img/structure/B2696536.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-chlorobenzenecarboxylate](/img/structure/B2696537.png)



